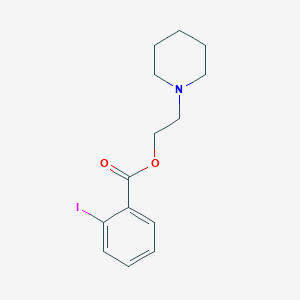
1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate, also known as Diboc, is a chemical compound that is widely used in scientific research. It is a derivative of benzoic acid and is often used as a protecting group in organic synthesis. The compound is known for its ability to protect functional groups during chemical reactions, which makes it an essential tool in the field of organic chemistry.
Mécanisme D'action
The mechanism of action of 1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate involves the formation of a stable covalent bond between the protecting group and the functional group that is being protected. The protecting group shields the functional group from any unwanted reactions during the chemical reaction. The protecting group can be removed after the chemical reaction is complete, leaving the functional group intact.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known to be a relatively non-toxic compound and is considered safe for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate as a protecting group in organic synthesis has several advantages. It allows for the protection of functional groups that are sensitive to harsh reaction conditions, such as high temperatures and strong acids or bases. The compound is also easy to handle and can be removed easily after the reaction is complete.
One of the limitations of using this compound is that it may interfere with certain chemical reactions. The protecting group may also be difficult to remove in some cases, which can lead to lower yields and longer reaction times.
Orientations Futures
There are several future directions for the use of 1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate in scientific research. One area of interest is the development of new protecting groups that are more efficient and easier to remove. Another direction is the use of the compound in the synthesis of new drugs and other bioactive molecules. Additionally, the compound may have potential applications in the field of materials science and nanotechnology.
Méthodes De Synthèse
The synthesis of 1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate involves the reaction of 3,5-di-tert-butylbenzoic acid with piperidine and isobutylene in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The compound is typically obtained as a white crystalline solid, which is soluble in most organic solvents.
Applications De Recherche Scientifique
1-(Piperidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate is widely used in scientific research as a protecting group in organic synthesis. It is used to protect functional groups such as alcohols, amines, and carboxylic acids during chemical reactions. The compound is also used in the synthesis of peptides and other complex organic molecules.
Propriétés
Formule moléculaire |
C23H37NO2 |
|---|---|
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
1-piperidin-1-ylpropan-2-yl 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C23H37NO2/c1-17(16-24-11-9-8-10-12-24)26-21(25)18-13-19(22(2,3)4)15-20(14-18)23(5,6)7/h13-15,17H,8-12,16H2,1-7H3 |
Clé InChI |
BFOXFBPASZZZAD-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
SMILES canonique |
CC(CN1CCCCC1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)

![1-[Benzyl(methyl)amino]propan-2-yl 2-iodobenzoate](/img/structure/B294919.png)


![1-[Benzyl(methyl)amino]propan-2-yl 4-fluorobenzoate](/img/structure/B294924.png)





